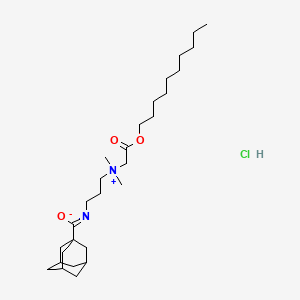
C28H51ClN2O3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C28H51ClN2O3 is a complex organic molecule. This compound is characterized by its unique structure, which includes a combination of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. It is used in various scientific research applications due to its specific chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C28H51ClN2O3 involves multiple steps, typically starting with the preparation of intermediate compounds that are then combined under specific conditions to form the final product. The exact synthetic route can vary, but it generally involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to ensure the desired chemical reactions occur efficiently.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. This allows for the efficient production of large quantities of the compound while maintaining high purity and consistency. The use of automated systems and advanced monitoring techniques ensures that the reaction conditions are precisely controlled, minimizing the risk of side reactions and impurities.
化学反応の分析
Types of Reactions
C28H51ClN2O3 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions of this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions. Substitution reactions may require the presence of a catalyst or a specific solvent to facilitate the reaction.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent and the reaction conditions.
科学的研究の応用
C28H51ClN2O3 has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules for further study.
Biology: The compound is used in biochemical assays and studies to understand its effects on biological systems.
Medicine: this compound is investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.
Industry: The compound is used in the production of specialty chemicals and materials, taking advantage of its unique chemical properties.
作用機序
The mechanism of action of C28H51ClN2O3 involves its interaction with specific molecular targets in biological systems. This interaction can lead to various effects, depending on the nature of the target and the pathways involved. For example, the compound may bind to enzymes or receptors, altering their activity and leading to changes in cellular processes. The exact mechanism of action can vary depending on the specific application and the biological system being studied.
類似化合物との比較
C28H51ClN2O3 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar molecular structures or functional groups, such as:
C28H51ClN2O2: This compound has a similar structure but lacks one oxygen atom, which can significantly alter its chemical properties and reactivity.
C28H51BrN2O3: This compound has a bromine atom instead of chlorine, which can affect its reactivity and interactions with other molecules.
特性
分子式 |
C28H51ClN2O3 |
|---|---|
分子量 |
499.2 g/mol |
IUPAC名 |
N-[3-[(2-decoxy-2-oxoethyl)-dimethylazaniumyl]propyl]adamantane-1-carboximidate;hydrochloride |
InChI |
InChI=1S/C28H50N2O3.ClH/c1-4-5-6-7-8-9-10-11-15-33-26(31)22-30(2,3)14-12-13-29-27(32)28-19-23-16-24(20-28)18-25(17-23)21-28;/h23-25H,4-22H2,1-3H3;1H |
InChIキー |
GKQQWOLOFUAJJB-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCOC(=O)C[N+](C)(C)CCCN=C(C12CC3CC(C1)CC(C3)C2)[O-].Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrrolo[2,3-b]pyridine-5-carboxamide, 4-chloro-2-methyl-](/img/structure/B15171806.png)
![4-Nitro-1-[4-(4-nitrophenoxy)phenoxy]-2-(trifluoromethyl)benzene](/img/structure/B15171812.png)
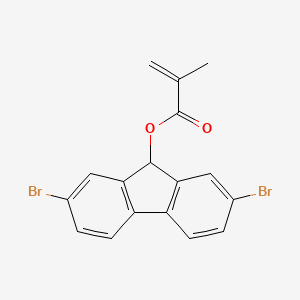
![2-Cyanoethyl 4'-heptyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B15171822.png)
![({2-[4-(Cyclopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethoxy}methyl)phosphonic acid](/img/structure/B15171836.png)
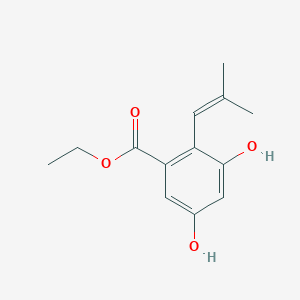
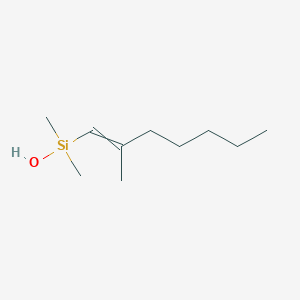
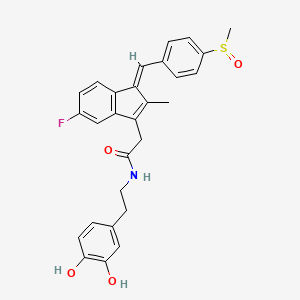
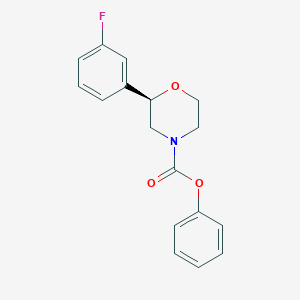
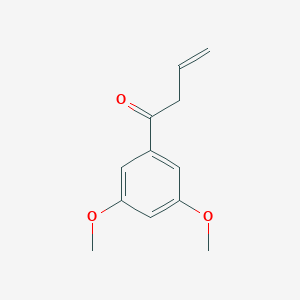
![3-(Dichloromethylidene)-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B15171883.png)
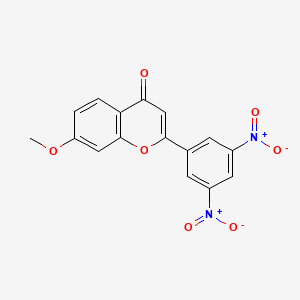
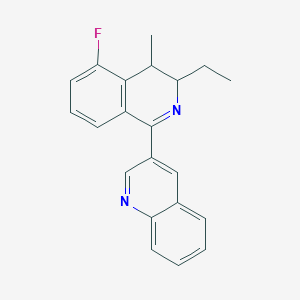
![[2-(4-Methoxy-phenyl)-ethyl]-(2-methoxy-thiazol-5-ylmethyl)-amine](/img/structure/B15171905.png)
